molecular formula C22H42N6O8 B12522136 L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine CAS No. 817624-07-0

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine

Cat. No.: B12522136
CAS No.: 817624-07-0
M. Wt: 518.6 g/mol
InChI Key: DVLGROXVNXPOJJ-NGLPHOLESA-N
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Description

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is a peptide composed of five amino acids: lysine, alanine, threonine, threonine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxy derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield hydroxythreonine derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine has several applications in scientific research:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: Peptides like this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: In the pharmaceutical industry, this peptide can be used in the development of peptide-based drugs and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-threonyl-L-glutamine: Another peptide with different amino acid composition and properties.

    Semaglutide: A peptide used for the treatment of type 2 diabetes, with a different sequence and mechanism of action.

Uniqueness

L-Lysyl-L-alanyl-L-threonyl-L-threonyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties

Properties

CAS No.

817624-07-0

Molecular Formula

C22H42N6O8

Molecular Weight

518.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H42N6O8/c1-10(2)15(22(35)36)26-20(33)17(13(5)30)28-21(34)16(12(4)29)27-18(31)11(3)25-19(32)14(24)8-6-7-9-23/h10-17,29-30H,6-9,23-24H2,1-5H3,(H,25,32)(H,26,33)(H,27,31)(H,28,34)(H,35,36)/t11-,12+,13+,14-,15-,16-,17-/m0/s1

InChI Key

DVLGROXVNXPOJJ-NGLPHOLESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Origin of Product

United States

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